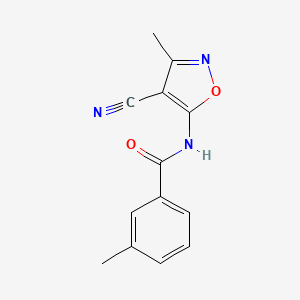

N-(4-cyano-3-methyl-5-isoxazolyl)-3-methylbenzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Inhibition of Dihydroorotate Dehydrogenase

N-(4-cyano-3-methyl-5-isoxazolyl)-3-methylbenzenecarboxamide has been studied for its inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme in pyrimidine de novo synthesis. This inhibition impacts pyrimidine nucleotide pools, essential for normal immune cell functions. Its efficacy was compared for both rat and human enzymes, providing insights into species-related responses to the compound (Knecht & Löffler, 1998).

Synthesis and Antiviral Activity

The compound has been involved in the synthesis of thiazole C-nucleosides, which have shown potential in antiviral applications. These thiazole nucleosides have been tested for activity against various viruses and evaluated as potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).

Selective Endothelin Receptor-A Antagonists

Research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, related to the compound , has revealed their potential as potent and selective small molecule ETA receptor antagonists. This discovery is significant for developing treatments targeting specific receptors (Wu et al., 1997).

Tyrosine-Selective Modification of Proteins

The compound has been used in developing a novel bench-stable crystalline diazonium salt for tyrosine-selective modification in proteins. This modification is crucial for introducing bioorthogonal aldehyde functionality, aiding in protein labeling and conjugation studies (Gavrilyuk et al., 2012).

Antitumor Agents and DNA Interaction

Its derivatives have been studied for their hypoxia-selective cytotoxicity and as potential antitumor agents. Understanding how these compounds interact with DNA under hypoxic conditions is vital for developing new cancer therapies (Hay et al., 1994).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8-4-3-5-10(6-8)12(17)15-13-11(7-14)9(2)16-18-13/h3-6H,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSXPKZWTNZVBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C(=NO2)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2564019.png)

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2564023.png)

![5-Bromo-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2564024.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide](/img/structure/B2564026.png)

![Methyl 3-[(2-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B2564027.png)

![4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2564034.png)

![N-Ethyl-N-[2-[4-(hydroxymethyl)-4-methoxypiperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2564036.png)